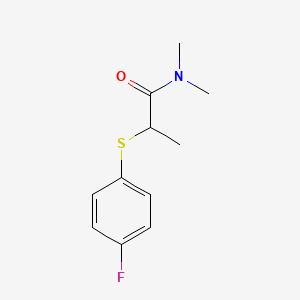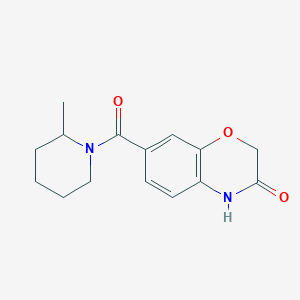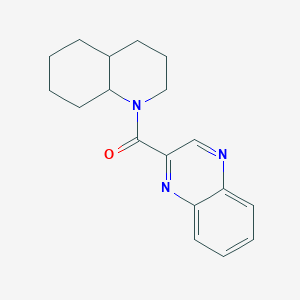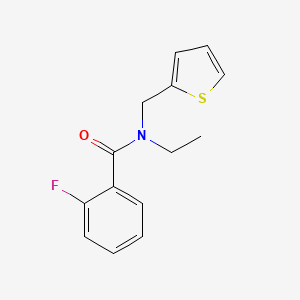
N-(2-cyano-3-methylbutan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields. This compound is also known as N-(2-cyanoisobutyl)propanamide or N-(2-cyano-2-methylpropyl)propanamide. It is an organic molecule with a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol. In
Aplicaciones Científicas De Investigación
N-(2-cyano-3-methylbutan-2-yl)propanamide has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various cancer cell lines. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)propanamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of ROS in cancer cells, leading to apoptosis. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-cyano-3-methylbutan-2-yl)propanamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(2-cyano-3-methylbutan-2-yl)propanamide. One area of research could be to study its potential as an anticancer drug in vivo. Another area of research could be to investigate its potential as an anti-inflammatory and antioxidant agent. Furthermore, it could be studied as a potential drug candidate for other diseases such as diabetes and Alzheimer's disease. Finally, the mechanism of action of N-(2-cyano-3-methylbutan-2-yl)propanamide could be further elucidated to provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-cyano-3-methylbutan-2-yl)propanamide involves the reaction of 2-cyano-3-methyl-2-butanol with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield and can be purified by simple recrystallization.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-5-8(12)11-9(4,6-10)7(2)3/h7H,5H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNBWVCYIRHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














